A Technical Guide to the Theoretical Properties and Potential Applications of 3,5-Diamino-L-tyrosine
A Technical Guide to the Theoretical Properties and Potential Applications of 3,5-Diamino-L-tyrosine
Abstract
This technical guide provides a comprehensive theoretical exploration of 3,5-Diamino-L-tyrosine (DAT), a novel, non-canonical amino acid. As direct experimental data for DAT is not extensively available, this document synthesizes information from analogous compounds and established chemical principles to predict its physicochemical properties, outline a viable synthetic pathway, and explore its potential applications in research and drug development. The introduction of two amino groups onto the phenolic ring of L-tyrosine is projected to significantly enhance its antioxidant capacity, introduce unique metal-chelating properties, and offer novel functionalities for peptide and polymer synthesis. This guide is intended for researchers, scientists, and drug development professionals interested in the design and application of innovative amino acid derivatives.
Introduction: The Rationale for 3,5-Diamino-L-tyrosine
L-tyrosine, a proteinogenic amino acid, is a fundamental building block of proteins and a precursor to critical biomolecules, including neurotransmitters and hormones.[1][2] Its phenolic side chain endows it with unique properties, such as the ability to participate in hydrogen bonding and undergo post-translational modifications like phosphorylation.[2] The strategic modification of the tyrosine scaffold presents a compelling avenue for the development of novel molecules with enhanced or entirely new functionalities.
This guide focuses on the theoretical properties of 3,5-Diamino-L-tyrosine, a derivative where two amino groups are introduced at the 3 and 5 positions of the phenolic ring. This modification is hypothesized to dramatically alter the electronic and chemical properties of the parent molecule, leading to a compound with significant potential in several scientific domains. The electron-donating nature of the amino groups is expected to significantly increase the antioxidant potential of the phenolic hydroxyl group. Furthermore, the presence of three distinct functional groups on the aromatic ring—two amines and one hydroxyl—creates a unique platform for chemical modifications, cross-linking, and metal chelation.
Predicted Physicochemical Properties of 3,5-Diamino-L-tyrosine
The introduction of two primary amino groups to the L-tyrosine structure is predicted to alter its physicochemical properties substantially. The following table summarizes these predicted properties in comparison to the parent L-tyrosine molecule.
| Property | L-Tyrosine | Predicted 3,5-Diamino-L-tyrosine | Rationale for Prediction |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₃N₃O₂ | Addition of two amino groups and removal of two hydrogens from the ring. |
| Molecular Weight | 181.19 g/mol | 195.22 g/mol | Calculated based on the predicted molecular formula. |
| Isoelectric Point (pI) | 5.66 | Expected to be significantly higher | The two additional basic amino groups will increase the overall positive charge at neutral and acidic pH. |
| pKa (Phenolic OH) | ~10.1 | Expected to be slightly higher | The electron-donating amino groups will increase the electron density on the phenoxide oxygen, making it a stronger base and thus a weaker acid. |
| pKa (Aromatic NH₂) | N/A | Predicted to be around 4-5 | Aromatic amines are generally less basic than aliphatic amines. |
| Solubility in Water | 0.45 g/L at 25°C | Expected to be higher, especially at acidic pH | The presence of additional ionizable amino groups will increase polarity and the potential for salt formation. |
| UV-Vis Absorption | λmax ≈ 274 nm | Expected to be red-shifted | The amino groups are auxochromes that will extend the conjugated system and shift the absorption to longer wavelengths. |
Proposed Synthesis of 3,5-Diamino-L-tyrosine
As 3,5-Diamino-L-tyrosine is not commercially available, a robust synthetic route is essential for its investigation. The most logical precursor is the readily available 3,5-Dinitro-L-tyrosine.[3] The proposed synthesis involves the reduction of the two nitro groups to primary amines. Several established methods for the reduction of aromatic nitro compounds can be adapted for this purpose.[4]
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for 3,5-Diamino-L-tyrosine from 3,5-Dinitro-L-tyrosine.
Detailed Experimental Protocol (Catalytic Hydrogenation)
This protocol outlines a standard procedure for the reduction of aromatic nitro groups via catalytic hydrogenation, which is generally a clean and high-yielding method.
Step 1: Protection of the α-amino and carboxyl groups (Optional but Recommended)
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Rationale: To prevent side reactions during the reduction, the α-amino and carboxyl groups of 3,5-Dinitro-L-tyrosine can be protected. For example, the amino group can be protected as a tert-butyloxycarbonyl (Boc) derivative, and the carboxyl group can be protected as a benzyl ester.
-
Procedure:
-
Dissolve 3,5-Dinitro-L-tyrosine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add Boc-anhydride (Boc₂O) and a base (e.g., sodium bicarbonate) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the Boc-protected product.
-
Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DMF) and treat with benzyl bromide (BnBr) and a base (e.g., cesium carbonate) to form the benzyl ester.
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Step 2: Catalytic Hydrogenation
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Rationale: Palladium on carbon (Pd/C) is an effective catalyst for the reduction of aromatic nitro groups to amines under a hydrogen atmosphere.
-
Procedure:
-
Dissolve the protected 3,5-Dinitro-L-tyrosine in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Step 3: Deprotection
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Rationale: The protecting groups are removed to yield the final product.
-
Procedure:
-
If a benzyl ester was used, the deprotection can often be achieved simultaneously with the nitro group reduction in the previous step.
-
To remove the Boc group, dissolve the protected diamino-tyrosine derivative in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude 3,5-Diamino-L-tyrosine.
-
Step 4: Purification and Characterization
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Rationale: The final product should be purified and its identity confirmed.
-
Procedure:
-
Purify the crude product by a suitable method, such as ion-exchange chromatography or recrystallization.
-
Characterize the purified 3,5-Diamino-L-tyrosine using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
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Theoretical Properties and Potential Applications
Enhanced Antioxidant Potential
The primary theoretical advantage of 3,5-Diamino-L-tyrosine lies in its predicted potent antioxidant activity. The antioxidant mechanism of phenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficiency.
The presence of electron-donating groups on the aromatic ring, such as amino groups, is known to increase the antioxidant activity of phenols.[5] These groups increase the electron density on the phenolic oxygen, which weakens the O-H bond and facilitates hydrogen atom donation. Furthermore, the amino groups can help to stabilize the resulting phenoxyl radical through resonance.
Caption: Proposed antioxidant mechanism of 3,5-Diamino-L-tyrosine via hydrogen atom donation.
A Novel Building Block for Peptides and Polymers
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics and materials with enhanced properties.[1][6] 3,5-Diamino-L-tyrosine offers several unique features as a building block:
-
Increased Basicity and Charge: The two additional amino groups will increase the overall positive charge of peptides at physiological pH, which could enhance cell penetration or interactions with negatively charged biomolecules.
-
Orthogonal Reactivity: The aromatic amino groups have different reactivity compared to the α-amino group, allowing for selective chemical modifications. This could be exploited for the synthesis of branched or cyclic peptides.
-
Cross-linking Capabilities: The amino groups can be used as handles for cross-linking peptide chains, leading to the formation of hydrogels or other biomaterials with tailored properties.
-
Metal Chelation: The ortho-diamine and aminophenol moieties are known to chelate metal ions.[7] Peptides containing DAT could be designed to bind specific metal ions for applications in diagnostics, bio-imaging, or catalysis.
Potential Applications in Drug Development
Tyrosine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[8] Supplementation with tyrosine has been investigated for its potential to improve cognitive function, particularly under stressful conditions.[9] The enhanced antioxidant properties of DAT suggest it could be a potent neuroprotective agent, capable of mitigating oxidative stress, which is implicated in a range of neurodegenerative diseases.
The unique chemical handles on the DAT side chain could be utilized for the development of targeted drug delivery systems. For example, the amino groups could be used to conjugate targeting ligands or imaging agents to a peptide-based drug carrier.
Conclusion
While experimental data on 3,5-Diamino-L-tyrosine is currently lacking, a thorough theoretical analysis based on the principles of physical organic chemistry and the known properties of related compounds strongly suggests that it is a molecule of significant scientific interest. Its predicted potent antioxidant activity, coupled with its unique functionalities as a non-canonical amino acid, opens up a wide range of potential applications in materials science, peptide chemistry, and drug development. The synthetic pathway proposed herein is based on well-established chemical transformations and should be readily achievable in a standard organic chemistry laboratory. Further experimental investigation into the synthesis and properties of this novel amino acid is highly warranted.
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